T-2 Toxin Glucuronide
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Overview
Description
T-2 Toxin Glucuronide is a modified form of T-2 toxin, which is a trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its high toxicity and can cause a range of adverse effects in humans and animals, including immunotoxicity, neurotoxicity, and reproductive toxicity . The glucuronide form is a result of the conjugation of T-2 toxin with glucuronic acid, which is a common detoxification pathway in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-2 Toxin Glucuronide involves the glucuronidation of T-2 toxin. This can be achieved through biotransformation using enzymes such as UDP-glucuronosyltransferases (UGTs) or through chemical synthesis . In chemical synthesis, T-2 toxin is reacted with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate .
Industrial Production Methods: These systems can be optimized for high yield and purity of the glucuronide product .
Chemical Reactions Analysis
Types of Reactions: T-2 Toxin Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction . The glucuronide conjugate can be hydrolyzed back to the parent T-2 toxin under acidic or enzymatic conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents . Enzymes such as glucuronidases can also be used to hydrolyze the glucuronide conjugate .
Major Products Formed: The major products formed from the reactions of this compound include the parent T-2 toxin and its various metabolites, such as HT-2 toxin and other hydroxylated derivatives .
Scientific Research Applications
T-2 Toxin Glucuronide has several scientific research applications. It is used as a biomarker for exposure to T-2 toxin in toxicological studies . Researchers study its metabolism, toxicokinetics, and detoxification pathways to understand the toxic effects of T-2 toxin and develop strategies for its mitigation . Additionally, this compound is used in studies investigating the immunotoxicity and neurotoxicity of trichothecene mycotoxins .
Mechanism of Action
The mechanism of action of T-2 Toxin Glucuronide involves its conversion back to the parent T-2 toxin, which exerts its toxic effects by inhibiting protein synthesis . T-2 toxin binds to the 60S ribosomal subunit, inhibiting peptidyltransferase activity and leading to the disruption of protein synthesis . This results in cellular apoptosis and other toxic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to T-2 Toxin Glucuronide include other trichothecene mycotoxins such as HT-2 toxin, deoxynivalenol (DON), and nivalenol (NIV) . These compounds share similar toxicological profiles and mechanisms of action .
Uniqueness: This compound is unique due to its glucuronide conjugation, which is a detoxification pathway that enhances its solubility and excretion from the body . This modification can influence its toxicokinetics and reduce its overall toxicity compared to the parent T-2 toxin .
Properties
Molecular Formula |
C30H42O15 |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-2-(acetyloxymethyl)-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O15/c1-12(2)7-18(33)42-16-9-29(10-39-14(4)31)17(8-13(16)3)43-25-23(24(41-15(5)32)28(29,6)30(25)11-40-30)45-27-21(36)19(34)20(35)22(44-27)26(37)38/h8,12,16-17,19-25,27,34-36H,7,9-11H2,1-6H3,(H,37,38)/t16-,17+,19-,20-,21+,22-,23+,24+,25+,27-,28+,29+,30-/m0/s1 |
InChI Key |
PGCYSYUZXXMCEY-YYKCUTLBSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
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